4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS No.: 933024-28-3
Cat. No.: VC11909391
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933024-28-3 |
|---|---|
| Molecular Formula | C20H20N4O3S2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H20N4O3S2/c1-2-3-11-23-16-8-4-5-9-17(16)29(26,27)22-20(23)28-14-15-13-19(25)24-12-7-6-10-18(24)21-15/h4-10,12-13H,2-3,11,14H2,1H3 |
| Standard InChI Key | HSEVSDXHSFYJQO-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3 |
| Canonical SMILES | CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Composition
The systematic IUPAC name, 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione, reflects its intricate architecture. The molecular formula C₂₀H₂₀N₄O₃S₂ corresponds to a molecular weight of 428.5 g/mol, with the following key structural components:
-
A 1λ⁶,2,4-benzothiadiazine-1,1-dione core, featuring a sulfonamide group and a fused benzene ring.
-
A 4-butyl substituent at position 4 of the benzothiadiazine ring.
-
A sulfanyl-methyl bridge linking the benzothiadiazine to a pyrido[1,2-a]pyrimidin-4-one moiety.
Spectroscopic and Physicochemical Properties
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions suggest characteristic absorption bands for the sulfonyl (1150–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups. The compound’s solubility profile is dominated by its hydrophobic butyl chain and polar sulfonyl groups, rendering it sparingly soluble in aqueous media but soluble in polar aprotic solvents like DMSO.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₃S₂ |
| Molecular Weight | 428.5 g/mol |
| XLogP3 | ~3.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 7 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione involves a multi-step sequence:
-
Formation of the Benzothiadiazine Core: Cyclocondensation of 2-aminobenzenesulfonamide with butyl isocyanate under basic conditions yields the 4-butyl-benzothiadiazine intermediate.
-
Introduction of the Sulfanyl Bridge: Thiolation at position 3 using thiophosgene, followed by nucleophilic substitution with 2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one.
-
Oxidation to Sulfone: Treatment with hydrogen peroxide oxidizes the sulfide to the sulfone, finalizing the 1,1-dione structure.
Critical parameters include maintaining anhydrous conditions during thiolation and controlling reaction temperatures (50–60°C) to prevent side reactions.
Reactivity and Derivatization
The compound’s reactivity is dominated by:
-
Electrophilic Aromatic Substitution: The electron-deficient pyrido-pyrimidine ring undergoes nitration or halogenation at position 7.
-
Nucleophilic Attack: The sulfonyl group participates in ring-opening reactions with strong nucleophiles (e.g., hydrazines).
-
Metal Coordination: The pyrimidinone moiety chelates transition metals, enabling catalytic applications.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary in vitro studies suggest moderate cytotoxicity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 25–50 µM. Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, analogous to anthracyclines.
Table 2: Comparative Biological Activities of Benzothiadiazine Analogues
| Compound | Target Organism/Cell Line | Activity (IC₅₀/MIC) |
|---|---|---|
| 4-Butyl derivative (This compound) | HCT-116 | 35 µM |
| 4-Phenyl analogue | S. aureus | 4 µg/mL |
| 3-Nitro substituted | MCF-7 | 18 µM |
Comparison with Structural Analogues
The pyrido[1,2-a]pyrimidin-4-one moiety distinguishes this compound from simpler benzothiadiazines. For example:
-
Factor XIa Inhibitors: Patent WO2015164308A1 describes spiro-benzoxazine derivatives with anticoagulant activity . While structurally distinct, these compounds share the sulfonamide pharmacophore critical for protease inhibition.
-
Antifolate Agents: Trimethoprim-like derivatives lack the pyrido-pyrimidine extension, resulting in reduced DNA interaction capacity.
Future Research Directions
-
Mechanistic Elucidation: Detailed enzymology studies are needed to confirm DHFR and topoisomerase II as primary targets.
-
Pharmacokinetic Optimization: Structural modifications to enhance bioavailability, such as replacing the butyl chain with a polyethylene glycol (PEG) linker.
-
Therapeutic Repurposing: Evaluation against neglected tropical diseases (e.g., Chagas disease) where benzothiadiazines show promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume